molecular formula C10H13Cl2N3O3S B2387869 N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide CAS No. 1356559-25-5

N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide

Cat. No.: B2387869
CAS No.: 1356559-25-5
M. Wt: 326.19
InChI Key: FDIYHYFCBRJLHI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with dichloro groups and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide typically involves multiple steps. One common method starts with the chlorination of pyridine to introduce the dichloro groups at the 5 and 6 positions. This is followed by the sulfonation of the pyridine ring to attach the sulfonamide group. The final step involves the acylation of the sulfonamide with N,N-dimethylacetamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The dichloro groups may enhance the compound’s binding affinity and specificity for certain targets. The overall effect is the modulation of biochemical pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMAc)
  • N-methyl-2-pyrrolidone (NMP)

Uniqueness

N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethyl and sulfonamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYHYFCBRJLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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